![molecular formula C9H11NO4S B1608189 4-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 200393-68-6](/img/structure/B1608189.png)
4-[Methyl(methylsulfonyl)amino]benzoic acid
Overview
Description
4-[Methyl(methylsulfonyl)amino]benzoic acid (C₈H₉NO₄S, MW 215.22 g/mol) is a benzoic acid derivative featuring a methylsulfonamide (-NHSO₂CH₃) substituent at the para position of the aromatic ring . Its structure combines the carboxylic acid functionality with a sulfonamide group, enabling diverse interactions such as hydrogen bonding and electrostatic interactions. Synonyms include 4-[(methylsulfonyl)amino]benzoic acid and 4-(N-methylsulfamoyl)benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(methylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl(methylsulfonyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of methanesulfonic acid as a catalyst, which facilitates the reaction between the amine and the carboxylic acid groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
Antibacterial Activity
4-[Methyl(methylsulfonyl)amino]benzoic acid has been studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it acts as an inhibitor of beta-lactamases, enzymes that confer antibiotic resistance in bacteria. The compound's mechanism involves the inhibition of these enzymes, thus enhancing the efficacy of existing antibiotics when used in combination therapies.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in bacterial resistance. Studies have focused on its ability to inhibit beta-lactamases, which are critical targets for overcoming antibiotic resistance. This property positions it as a valuable lead compound in the development of new antibacterial agents .
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a precursor in the synthesis of various pharmaceutical compounds. Its sulfonamide structure is particularly relevant for developing drugs targeting bacterial infections and other diseases .
In Vitro Studies
Recent studies have evaluated the interactions of this compound with various biological targets. For instance, research demonstrated that modifications in the compound's structure could lead to enhanced antibacterial activity against resistant strains. These findings support further exploration into its use as a scaffold for developing novel antibacterial agents .
Synthesis and Biological Evaluation
The compound has been synthesized through various methods, revealing that changes in functional groups can significantly influence biological activity. For example, derivatives with altered sulfonamide groups exhibited varying degrees of enzyme inhibition and antibacterial properties, suggesting avenues for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-[Methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. One known target is beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics. The compound acts as a beta-lactamase inhibitor, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
The following analysis compares 4-[methyl(methylsulfonyl)amino]benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and biological relevance.
Structural and Functional Group Variations
Compound Name | Molecular Formula | Substituents | Key Structural Features |
---|---|---|---|
This compound | C₈H₉NO₄S | -NHSO₂CH₃ (para) | Sulfonamide linker with methyl group |
4-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | -SO₂CH₃ (para) | Direct sulfonyl group, no amino linker |
2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid | C₉H₉ClNO₄S | -Cl (ortho), -NHSO₂CH₃ (para) | Electron-withdrawing Cl modifies reactivity |
CVT-10216 | C₂₄H₁₉NO₇S | Chromenone core + -NHSO₂CH₃-benzoic acid | Extended conjugation, drug candidate |
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid | C₁₄H₁₃NO₄S | -SO₂NH-C₆H₄CH₃ (para) | Aryl-sulfonamide, increased lipophilicity |
Data Sources :
Physicochemical Properties
- Acidity: The sulfonamide group in this compound enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2).
- Solubility: The amino linker in the target compound improves water solubility relative to non-polar aryl-sulfonamide analogs (e.g., 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid) .
- Thermal Stability : Methylsulfonyl groups generally enhance thermal stability, as seen in calcium salt derivatives (e.g., ’s pyrimidinyl complex) .
Biological Activity
4-[Methyl(methylsulfonyl)amino]benzoic acid, also known as methylsulfonylbenzoic acid, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
- Chemical Formula : C₈H₉NO₄S
- Molecular Weight : 215.23 g/mol
- Classification : Sulfanilide derivative
Biological Activity Overview
The compound exhibits a range of biological activities, including antibacterial and anticancer effects. Its unique structure allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound demonstrates significant activity against specific bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Cancer Cell Line | IC50 (µg/mL) |
---|---|
HCT116 (Colon Cancer) | 2.5 |
MCF-7 (Breast Cancer) | 3.0 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .
- Inhibition of Enzymatic Activity : The compound interferes with enzymes involved in the synthesis of nucleic acids and proteins in bacteria and cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases .
Case Study 1: Antibacterial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential use as a topical antibacterial agent.
Case Study 2: Anticancer Potential
In another study, the compound was administered to mice with induced tumors. The treatment resulted in a notable decrease in tumor size and weight compared to untreated groups, highlighting its potential for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[Methyl(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves the reaction of 4-amino benzoic acid with methylsulfonyl chloride under controlled pH (8–9) in aqueous sodium carbonate. The intermediate is acidified to pH 1–2 using HCl to precipitate the product, followed by recrystallization from methanol . Optimization includes:
- Temperature control : Room temperature minimizes side reactions during sulfonylation.
- Purification : Recrystallization from methanol yields high-purity crystals (>95%), confirmed by melting point analysis (503 K) and X-ray diffraction .
- Alternative routes : Methylation of 4-hydroxy benzoic acid derivatives using dimethyl sulfate (analogous to ) may adapt to introduce the methylsulfonyl group.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 1.52008 or 1.52037) using a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid. Retention times can be compared to standards like methyl 4-hydroxybenzoate ( ).
- Spectroscopy :
- FT-IR : Confirm sulfonamide (1320–1250 cm⁻¹ S=O stretch) and carboxylic acid (1700–1680 cm⁻¹ C=O stretch) groups.
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.0 ppm) and methylsulfonyl groups (δ 3.2–3.5 ppm) validate substitution patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., O–H⋯O dimeric interactions in triclinic systems) .
Q. What are the key stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Thermal stability : Melting point (503 K) indicates decomposition above this threshold. Store at 2–8°C in airtight containers .
- pH sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous media (pKa ~2–4). Buffered solutions (pH 6–8) prevent degradation during biological assays .
- Light sensitivity : UV-Vis studies ( ) suggest photostability in amber glassware to avoid azobenzene-like degradation pathways.
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to study charge distribution at the sulfonamide and carboxylic acid moieties. Compare HOMO/LUMO gaps to analogs (e.g., 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid) to predict nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) based on sulfonamide’s known role in enzyme inhibition .
- MD simulations : Assess solvation dynamics in aqueous/methanol systems to guide solvent selection for reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response validation : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations (1–100 µM) to identify non-linear effects.
- Metabolite profiling : LC-MS/MS can detect degradation products (e.g., desulfonated derivatives) that may confound activity readings .
- Control experiments : Compare activity to structurally similar compounds (e.g., 4-(methoxycarbonyl)benzoic acid) to isolate the sulfonamide group’s contribution .
Q. How can crystallographic data inform the design of derivatives with improved properties?
Methodological Answer:
- Packing analysis : The triclinic crystal system (a = 5.1588 Å, b = 6.9277 Å) reveals head-to-head O–H⋯O dimers. Substituting the methylsulfonyl group with bulkier moieties (e.g., phenylsulfonyl) may disrupt packing, enhancing solubility .
- Hydrogen-bond networks : Replace carboxylic acid with ester groups (e.g., methyl ester) to reduce intermolecular H-bonding, as seen in methyl 4-methoxybenzoate ().
- Torsion angle adjustments : Modify the methylsulfonylamino group’s dihedral angle (e.g., 72.824° γ angle) to alter conformational flexibility .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- UPLC-QTOF-MS : Achieve ppm-level detection of byproducts (e.g., unreacted 4-amino benzoic acid) with a BEH C18 column (1.7 µm particles) and 0.1% formic acid in water/acetonitrile .
- NMR impurity profiling : ¹H-¹³C HSQC identifies coupling patterns of impurities at <0.5% levels .
- Elemental analysis : Validate sulfur content (theoretical 11.0%) to confirm sulfonamide group integrity .
Q. How does the electronic nature of substituents affect the compound’s electrochemical behavior?
Methodological Answer:
- Cyclic voltammetry : Using a glassy carbon electrode, compare redox potentials to 2-hydroxy-5-sulfophenylazo benzoic acid analogs. The methylsulfonyl group’s electron-withdrawing effect shifts oxidation peaks anodically .
- pH-dependent studies : At pH > 7, deprotonation of the carboxylic acid group increases electron density, altering reduction kinetics .
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSGKOERMMKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365214 | |
Record name | 4-[methyl(methylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200393-68-6 | |
Record name | 4-[methyl(methylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.